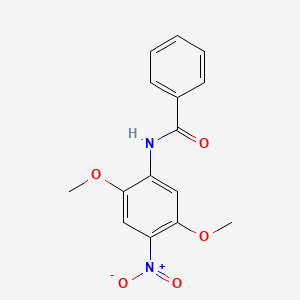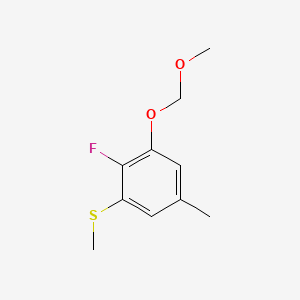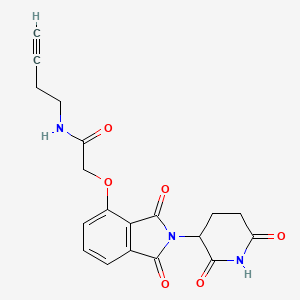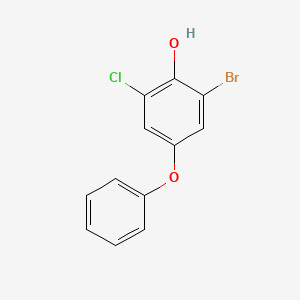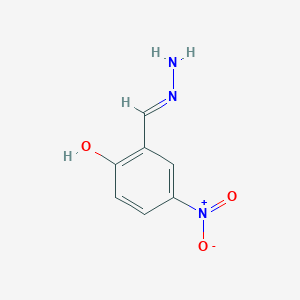![molecular formula H6N6Sb4 B14760995 Tricyclo[3.3.1.1~3,7~]tetrastibazane CAS No. 330-21-2](/img/structure/B14760995.png)
Tricyclo[3.3.1.1~3,7~]tetrastibazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.3.1.1~3,7~]tetrastibazane: is a complex organometallic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.3.1.1~3,7~]tetrastibazane typically involves multi-step processes. One common method includes the reaction of antimony trichloride with a suitable organic ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high-quality production.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.3.1.1~3,7~]tetrastibazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The antimony atoms in the compound can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony oxides, while substitution reactions can produce various organoantimony compounds.
Scientific Research Applications
Chemistry: Tricyclo[3.3.1.1~3,7~]tetrastibazane is used as a precursor in the synthesis of other complex organometallic compounds. Its unique structure makes it a valuable compound for studying coordination chemistry and reaction mechanisms.
Biology and Medicine: In biological research, the compound’s antimony content is of interest due to its potential use in developing antimony-based drugs. These drugs are being explored for their therapeutic properties, including anti-parasitic and anti-cancer activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as catalysts and semiconductors. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which Tricyclo[3.3.1.1~3,7~]tetrastibazane exerts its effects involves its interaction with molecular targets, such as enzymes and cellular receptors. The antimony atoms in the compound can form coordination complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Tricyclo[3.3.1.1~3,7~]tetraarsathiane: This compound contains arsenic instead of antimony and exhibits similar structural properties.
Tricyclo[4.3.1.03,7]decane: Known as isotwistane, this compound has a similar tricyclic framework but lacks the metal atoms present in Tricyclo[3.3.1.1~3,7~]tetrastibazane.
Uniqueness: this compound is unique due to its antimony content, which imparts distinct chemical reactivity and potential applications not found in its arsenic or non-metal counterparts. Its ability to form stable coordination complexes with various ligands makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
330-21-2 |
|---|---|
Molecular Formula |
H6N6Sb4 |
Molecular Weight |
577.13 g/mol |
IUPAC Name |
2,4,6,8,9,10-hexaza-1,3,5,7-tetrastibatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/6HN.4Sb/h6*1H;;;; |
InChI Key |
OUBPNEMEMUGCEL-UHFFFAOYSA-N |
Canonical SMILES |
N1[Sb]2N[Sb]3N[Sb]1N[Sb](N2)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


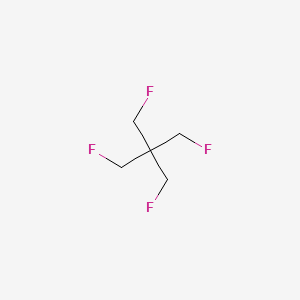
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
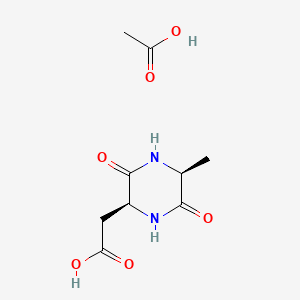
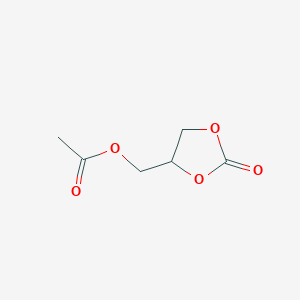
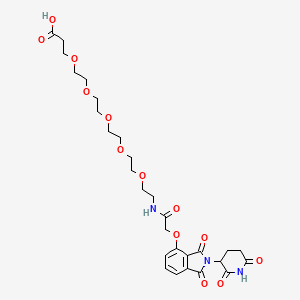
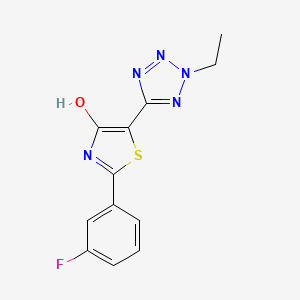
![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
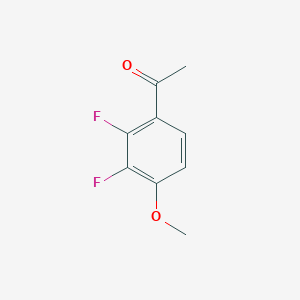
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
